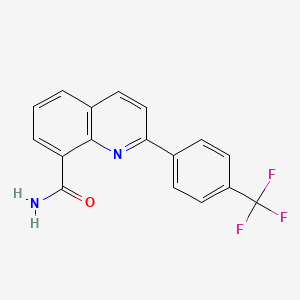

2-(4-(Trifluoromethyl)phenyl)quinoline-8-carboxamide

Description

Properties

CAS No. |

655222-46-1 |

|---|---|

Molecular Formula |

C17H11F3N2O |

Molecular Weight |

316.28 g/mol |

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]quinoline-8-carboxamide |

InChI |

InChI=1S/C17H11F3N2O/c18-17(19,20)12-7-4-10(5-8-12)14-9-6-11-2-1-3-13(16(21)23)15(11)22-14/h1-9H,(H2,21,23) |

InChI Key |

NKWFKSYXPWWTIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)N)N=C(C=C2)C3=CC=C(C=C3)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis generally involves:

- Construction of the quinoline core with appropriate substitution.

- Introduction of the 4-(trifluoromethyl)phenyl substituent at the 2-position.

- Functionalization at the 8-position to introduce the carboxamide group.

Two main approaches are reported:

- Condensation and cyclization reactions to form the quinoline ring with substituents.

- Amide formation via conversion of quinoline carboxylic acid derivatives to acid chlorides followed by reaction with amines.

Detailed Synthetic Routes

Condensation of Aminobenzophenones with Trifluoromethylacetophenones

A representative method involves the condensation of 2-amino-5-chlorobenzophenone with 4-(trifluoromethyl)acetophenone in acidic media (e.g., concentrated sulfuric acid and acetic acid) under reflux conditions (~80 °C) for 2 hours. This reaction yields 6-chloro-2-[4-(trifluoromethyl)phenyl]-4-phenylquinoline intermediates, which can be further functionalized.

-

- Solvent: Acetic acid

- Catalyst: Concentrated sulfuric acid

- Temperature: 80 °C

- Time: 2 hours

-

- Cooling and precipitation in ice-cold water

- Filtration and washing with water and ethyl acetate

- Drying at room temperature

Yield: Approximately 90%

This method provides a robust route to quinoline derivatives bearing trifluoromethylphenyl substituents.

Conversion of Quinoline-8-Carboxylic Acid to Carboxamide

The carboxamide group at the 8-position is typically introduced by first converting quinoline-8-carboxylic acid to the corresponding acid chloride using thionyl chloride under reflux in dry toluene (100–110 °C, 4–6 hours). The acid chloride is then reacted with 4-(trifluoromethyl)aniline or related amines in the presence of a base such as potassium carbonate in dry acetone at low temperature (ice bath, ~0 °C) to form the carboxamide.

Step 1: Acid chloride formation

- Reagents: Thionyl chloride, dry toluene

- Conditions: Reflux, 4–6 hours

Step 2: Amide formation

- Reagents: 4-(trifluoromethyl)aniline, potassium carbonate

- Solvent: Dry acetone

- Temperature: 0 °C (ice bath)

- Time: Overnight stirring

-

- Isolation of the amide by filtration or extraction

- Purification by recrystallization or chromatography

This two-step method is widely used for preparing quinoline carboxamides with high purity and yield.

One-Pot Synthesis via Haloquinoline and Picolyl Derivatives

A patented one-pot process involves the condensation of a 4-haloquinoline derivative with 2-pyridylacetonitrile in the presence of a base, solvent, and phase transfer catalyst at temperatures ranging from -10 °C to +90 °C. The intermediate acetonitrile derivative formed is then oxidized in situ to the corresponding ketone, which can be further transformed into the carboxamide.

-

- Avoids isolation of intermediates

- Uses less hazardous reagents compared to traditional organolithium or Grignard reagents

- Employs oxidizing agents such as peracetic acid or sodium hydrogen peroxide for in situ oxidation

-

- Condensation of haloquinoline with 2-pyridylacetonitrile

- In situ oxidation of the intermediate to ketone

- Neutralization and extraction

- Crystallization of the product

This method is advantageous for scale-up due to its simplicity and safety profile.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The one-pot method significantly reduces the use of hazardous reagents such as n-butyl lithium and avoids isolation of unstable intermediates, improving safety and efficiency.

- The acid chloride route is a classical and reliable method for amide bond formation, widely used in medicinal chemistry for quinoline derivatives.

- The condensation method provides a direct route to substituted quinolines with trifluoromethylphenyl groups, which can be further functionalized.

- The trifluoromethyl group enhances the biological activity and metabolic stability of the compound, making these synthetic methods valuable for drug development.

- Purification typically involves crystallization and washing with organic solvents such as ethyl acetate to achieve high purity.

Chemical Reactions Analysis

2-(4-(Trifluoromethyl)phenyl)quinoline-8-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the quinoline core, using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-8-carboxylic acid derivatives, while reduction may produce quinoline-8-carboxamide derivatives with altered functional groups.

Scientific Research Applications

Anticancer Applications

The compound has demonstrated significant potential in cancer therapy through various mechanisms:

- Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : Studies have shown that this compound inhibits VEGFR-2, a crucial player in tumor angiogenesis. The inhibitory effects were quantified with IC50 values ranging from 36 to 578 nM, indicating selective cytotoxicity towards cancer cell lines while sparing normal cells.

- Induction of Apoptosis : In vitro studies using HepG2 liver cancer cells indicated that the compound induces apoptosis by upregulating pro-apoptotic proteins such as Bax and Caspase-7, while downregulating VEGFR-2 expression. This dual mechanism suggests its potential as an effective anticancer agent.

Case Study: HepG2 Cells

- Objective : Evaluate the anticancer activity.

- Findings : Induced apoptosis and reduced tumor cell viability.

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties:

- Antibacterial Screening : A series of quinoline derivatives, including 2-(4-(Trifluoromethyl)phenyl)quinoline-8-carboxamide, were screened against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated promising antibacterial activity comparable to established antibiotics like ampicillin and gentamycin .

Case Study: Antibacterial Efficacy

- Objective : Assess antibacterial activity against MRSA.

- Findings : Showed significant inhibition against resistant strains.

Antimalarial Properties

Recent research highlights the antimalarial potential of quinoline derivatives:

- Mechanism of Action : The compound has been identified as inhibiting translation elongation factor 2 (PfEF2) in Plasmodium falciparum, which is critical for protein synthesis in the malaria parasite. This novel mechanism of action positions it as a candidate for further development against malaria .

Case Study: Malaria Mouse Model

- Objective : Test efficacy in vivo.

- Findings : Demonstrated excellent oral efficacy with ED90 values below 1 mg/kg.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, including methods like the Suzuki–Miyaura coupling reaction. This process allows for the formation of carbon-carbon bonds essential for constructing the quinoline framework.

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain protein kinases, which play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. Additionally, it may modulate the immune response and inhibit angiogenesis (formation of new blood vessels), further contributing to its anti-cancer effects .

Comparison with Similar Compounds

Positional Isomers of Phenylquinoline-8-carboxamides

The position of the phenyl substituent on the quinoline ring significantly impacts DNA intercalation and antitumor activity. Molecular modeling studies reveal:

The 2-phenyl configuration maximizes DNA interaction by aligning the phenyl group for π-π stacking, whereas 4- or 5-phenyl derivatives exhibit reduced binding due to unfavorable geometry .

Substituent Variations on the Phenyl Ring

Replacing the trifluoromethyl group with other functional groups alters DNA interaction mechanisms:

Both induce DNA-protein cross-links (DPC) and double-strand breaks (DSB), but trifluoromethyl derivatives exhibit broader concentration-dependent efficacy .

Trifluoromethyl Position in Quinoline Derivatives

The placement of the trifluoromethyl group on the quinoline ring influences physicochemical properties:

| Compound | Trifluoromethyl Position | LogP | Aqueous Solubility (mg/mL) | Bioactivity |

|---|---|---|---|---|

| This compound | Phenyl ring (4-CF₃) | 3.8 | 0.12 | High cytotoxicity |

| 8-(Trifluoromethyl)quinoline-4-carboxylic acid | Quinoline (8-CF₃) | 2.5 | 0.95 | Moderate activity |

| 4-Chloro-2-phenyl-8-(trifluoromethyl)quinoline | Quinoline (8-CF₃) + 4-Cl | 4.2 | 0.08 | Enhanced lipophilicity |

The 4-(trifluoromethyl)phenyl group balances lipophilicity and solubility, favoring cellular uptake and target engagement compared to 8-CF₃ derivatives .

Key Research Findings

- Mechanistic Divergence: Unlike classical topoisomerase II inhibitors (e.g., m-AMSA), this compound induces reversible DPC and DSB without covalent enzyme trapping, suggesting a unique mechanism .

- Structural Optimization : The 2-phenyl configuration outperforms other positional isomers in DNA intercalation, validated by molecular mechanics calculations and cytotoxic assays .

- Therapeutic Potential: Derivatives with 4-(trifluoromethyl)phenyl groups are prioritized in recent patents (e.g., EP 4 374 877 A2) for their enhanced pharmacokinetic profiles .

Biological Activity

2-(4-(Trifluoromethyl)phenyl)quinoline-8-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant studies highlighting its therapeutic potential.

- Molecular Formula : C18H13F3N2O

- Molecular Weight : 344.30 g/mol

- CAS Number : 54406017

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoline ring and subsequent introduction of the carboxamide and trifluoromethyl groups.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit notable antimicrobial properties. A study demonstrated that modifications in the quinoline structure could enhance antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| This compound | Moderate | Moderate |

| Control (Ampicillin) | High | High |

Anticancer Properties

The compound has shown promise in cancer research, particularly due to its ability to inhibit key cellular pathways involved in tumor growth. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating the expression of proteins involved in cell cycle regulation .

The proposed mechanism of action for this compound includes:

- Inhibition of Protein Synthesis : Similar to other quinolines, it may inhibit translation elongation factor 2 (), crucial for protein synthesis in pathogens like Plasmodium falciparum .

- Reactive Oxygen Species Generation : The compound may induce oxidative stress in cancer cells, leading to cell death .

Case Studies

- Antimicrobial Efficacy

- Anticancer Activity

Q & A

Q. What computational tools predict off-target interactions of derivatives?

- Methodological Answer : Use molecular docking (AutoDock Vina) against databases like ChEMBL to identify potential off-targets (e.g., GPCRs). Validate with thermal shift assays (TSA) for protein-ligand binding. Cross-reference with ToxCast data to flag hepatotoxicity risks .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.